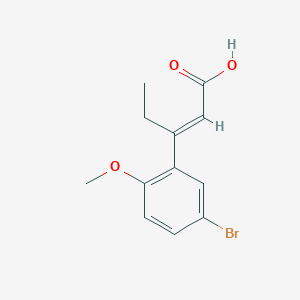

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid

Description

Properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrO3/c1-3-8(6-12(14)15)10-7-9(13)4-5-11(10)16-2/h4-7H,3H2,1-2H3,(H,14,15)/b8-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVQDJLYSYVMFZ-SOFGYWHQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)O)C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C\C(=O)O)/C1=C(C=CC(=C1)Br)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid typically involves the bromination of a methoxy-substituted phenyl compound followed by the introduction of the pent-2-enoic acid moiety. One common method includes:

Bromination: The starting material, 2-methoxyphenol, is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methoxyphenol.

Formation of Pent-2-enoic Acid Moiety: The brominated compound is then subjected to a Heck reaction with pent-2-enoic acid under palladium catalysis to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Properties

Research has indicated that compounds similar to (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid exhibit significant antimicrobial activity. A study highlighted that derivatives of related structures showed a broad spectrum of activity against Gram-positive and Gram-negative bacteria as well as fungi, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against Candida species . This suggests that this compound could be explored for developing new antimicrobial agents.

1.2 Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Studies have shown that phenolic compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases. The presence of the bromo and methoxy groups may enhance its efficacy by improving bioavailability or altering the compound's interaction with biological targets.

Agricultural Applications

2.1 Herbicidal Activity

Research into the herbicidal properties of similar compounds has revealed their potential use in agriculture as herbicides. The incorporation of specific functional groups, such as bromine and methoxy, can enhance the selectivity and efficacy of these compounds against unwanted plant species while minimizing damage to crops.

Table 1: Herbicidal Activity of Related Compounds

| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |

|---|---|---|---|

| Compound A | 5-bromo-2-methoxyphenyl derivative | 200 | 85 |

| Compound B | Related phenolic compound | 150 | 78 |

| This compound | TBD | TBD | TBD |

Materials Science

3.1 Polymer Chemistry

In materials science, this compound can serve as a monomer for synthesizing polymers with specific functional properties. Its ability to undergo polymerization reactions could lead to the development of materials with enhanced mechanical strength or thermal stability.

Case Study: Synthesis of Functional Polymers

A recent study demonstrated the synthesis of polymers using similar phenolic compounds, which exhibited improved properties such as increased thermal stability and enhanced UV resistance compared to traditional polymers . This opens avenues for using this compound in developing advanced materials for coatings, adhesives, and other applications.

Mechanism of Action

The mechanism of action of (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and methoxy group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Chain Length Variations

Pent-2-enoic Acid vs. Shorter-Chain Analogs

Substituent Variations on the Aromatic Ring

Methoxy vs. Ethoxy/Hydroxy Groups

Heterocyclic vs. Phenyl Ring Analogs

Ester vs. Acid Derivatives

| Compound Name | Molecular Formula | Functional Group | Applications |

|---|---|---|---|

| AG7404 () | C₃₄H₄₄N₄O₈ | Ethyl ester of pent-2-enoic acid | Prodrug design for enhanced bioavailability |

- Esterification : Converting the carboxylic acid to an ester (e.g., AG7404) improves cell permeability, a common strategy in prodrug development .

Biological Activity

(2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid is a compound with notable biological activity, particularly in cancer research and metabolic disorders. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

The compound is characterized by a pent-2-enoic acid backbone substituted with a 5-bromo-2-methoxyphenyl group. This structural configuration is critical for its biological activity, influencing interactions with various biological targets.

Inhibition of Kinases

Recent studies have highlighted the role of this compound as an inhibitor of specific kinases involved in cancer progression. For instance, it has been shown to inhibit phosphoinositide-dependent kinase 1 (PDK1), which is pivotal in the PI3K/Akt signaling pathway associated with cell survival and proliferation. The compound's interaction with the PIF pocket of PDK1 indicates its potential as an allosteric modulator, providing a unique mechanism for therapeutic intervention against cancer .

Cytotoxicity Against Cancer Cell Lines

The compound exhibits cytotoxic effects against various human cancer cell lines. In vitro studies indicate that it effectively inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example, it has been reported to have an IC50 value of less than 5 μM against ovarian and lung cancer cell lines .

Case Study 1: Cancer Cell Line Evaluation

A study evaluated the cytotoxicity of this compound against several cancer cell lines, including SK-OV-3 (ovarian), NCI-H460 (lung), and DU-145 (prostate). The results demonstrated significant inhibition of cell viability, supporting its potential as a chemotherapeutic agent.

| Cell Line | IC50 (μM) |

|---|---|

| SK-OV-3 | < 5 |

| NCI-H460 | < 5 |

| DU-145 | < 5 |

Case Study 2: Mechanistic Insights

Another study focused on the molecular mechanisms underlying the compound's activity. It was found that the compound induces apoptosis through caspase activation and mitochondrial dysfunction. This suggests that it may not only inhibit tumor growth but also promote cancer cell death through multiple pathways.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the bromine and methoxy groups can significantly affect the compound's potency. Compounds with different substituents were synthesized and tested, revealing that specific configurations enhance inhibitory effects on PDK1 and other kinases involved in tumorigenesis .

Q & A

Q. What are the recommended safety protocols for handling (2E)-3-(5-bromo-2-methoxyphenyl)pent-2-enoic acid in laboratory settings?

- Methodological Answer: Personal protective equipment (PPE) must include respiratory protection (e.g., P95 respirators for low exposure or OV/AG/P99 for higher concentrations) and full-body protective suits to prevent skin contact . Environmental controls should prioritize containment to avoid drainage contamination. Acute toxicity data suggest avoiding inhalation and direct contact, though carcinogenicity is not classified by IARC or OSHA .

Q. What synthetic routes are effective for preparing this compound?

- Methodological Answer: Synthesis often involves halogenated intermediates. For example, brominated precursors can undergo oxidation or reduction under controlled conditions to preserve the (2E)-stereochemistry. Key steps include protecting the methoxy group during coupling reactions and optimizing reaction temperatures to prevent isomerization . Characterization via NMR and IR confirms regioselectivity and purity.

Q. How can structural analogs inform structure-activity relationship (SAR) studies for this compound?

- Methodological Answer: Analog libraries (e.g., 5-bromo-2-fluorophenyl derivatives or ethoxy-substituted phenylpropanoic acids) provide insights into electronic and steric effects. For instance, replacing the methoxy group with ethoxy alters lipophilicity, impacting membrane permeability. Computational docking studies using PubChem-derived analogs (e.g., 3-bromo-5-fluoro-2-methoxyphenylboronic acid) can predict binding affinities to biological targets .

Advanced Research Questions

Q. How can computational methods like DFT predict the reactivity of this compound?

- Methodological Answer: Density Functional Theory (DFT) models the compound’s electronic structure, identifying reactive sites such as the α,β-unsaturated carbonyl (Michael acceptor) and brominated aryl ring. Studies on similar compounds (e.g., (E)-3-(1,3-benzodioxol-5-yl)-2-propenoic acid) show that electron-withdrawing groups enhance electrophilicity, guiding predictions of regioselectivity in nucleophilic additions . X-ray crystallography validates computational geometries .

Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer: Discrepancies in bioactivity (e.g., antioxidant vs. cytotoxic effects) may stem from assay conditions. Standardize protocols by:

- Using isogenic cell lines to control genetic variability.

- Validating purity via HPLC-MS to exclude byproducts (e.g., dehalogenated derivatives).

- Cross-referencing with structurally validated analogs (e.g., 3-(3,4-diethoxyphenyl)prop-2-enoic acid) to isolate substituent-specific effects .

Q. How can transition metal catalysis enhance derivatization of the pent-2-enoic acid backbone?

- Methodological Answer: Palladium or rhodium catalysts enable selective C–H functionalization. For example, Pd-mediated cross-coupling of the bromoaryl group with alkenes or alkynes generates biaryl hybrids. Silver-catalyzed silylene transfer reactions (as in cyclohexene silacyclopropane systems) can introduce silicon-containing moieties for probing steric effects in drug design .

Q. What techniques validate the compound’s interaction with biological macromolecules?

- Methodological Answer: Surface Plasmon Resonance (SPR) quantifies binding kinetics to proteins (e.g., kinases or GPCRs). Fluorescence polarization assays track displacement of labeled ligands in competitive binding studies. For intracellular targets, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY-conjugated derivatives) visualizes subcellular localization .

Data Contradiction Analysis

Q. Why do stability profiles vary across studies under similar storage conditions?

- Methodological Answer: Degradation pathways (e.g., photolytic dehalogenation or hydrolysis) depend on impurities (e.g., residual solvents). Accelerated stability studies under ICH guidelines (40°C/75% RH) identify critical degradation products. LC-MS/MS monitors bromine loss or ester hydrolysis, while differential scanning calorimetry (DSC) detects polymorphic transitions affecting shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.